3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-(5-METHYL-2-PYRIDYL)PROPANAMIDE
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Overview
Description
3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-(5-METHYL-2-PYRIDYL)PROPANAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-(5-METHYL-2-PYRIDYL)PROPANAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by nitration to introduce the nitro group.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling of Pyrazole and Pyridine Rings: The pyrazole and pyridine rings are then coupled through a suitable linker, such as a propanamide group, using standard amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the pyrazole ring can undergo reduction to form an amino group.
Reduction: The compound can be reduced under hydrogenation conditions to remove the nitro group.
Substitution: The methyl groups on the pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Reduction of Nitro Group: Formation of 3-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)-N-(5-methylpyridin-2-yl)propanamide.
Substitution of Methyl Groups: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Antimicrobial Activity: Potential use as an antimicrobial agent due to the presence of the nitro group.
Medicine
Drug Development: The compound can be used as a lead compound for the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.
Industry
Agrochemicals: Potential use as a pesticide or herbicide due to its biological activity.
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-(5-METHYL-2-PYRIDYL)PROPANAMIDE would depend on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and inhibiting enzyme activity.
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(2-pyridinyl)propanamide: Similar structure but with a different substitution pattern on the pyridine ring.
3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(5-chloropyridin-2-yl)propanamide: Similar structure but with a chlorine substituent on the pyridine ring.
Uniqueness
The unique combination of the pyrazole and pyridine rings, along with the specific substitution pattern, gives 3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-(5-METHYL-2-PYRIDYL)PROPANAMIDE distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C14H17N5O3 |
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Molecular Weight |
303.32 g/mol |
IUPAC Name |
3-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(5-methylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C14H17N5O3/c1-9-4-5-12(15-8-9)16-13(20)6-7-18-11(3)14(19(21)22)10(2)17-18/h4-5,8H,6-7H2,1-3H3,(H,15,16,20) |
InChI Key |
ZIPQXIJVNIVPJC-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)CCN2C(=C(C(=N2)C)[N+](=O)[O-])C |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CCN2C(=C(C(=N2)C)[N+](=O)[O-])C |
Origin of Product |
United States |
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